molecular formula C11H14INO4 B8394622 N-(2-hydroxyethyl)-2-iodo-4,5-dimethoxybenzamide

N-(2-hydroxyethyl)-2-iodo-4,5-dimethoxybenzamide

Cat. No.: B8394622
M. Wt: 351.14 g/mol
InChI Key: ZRMVIXVAKQKSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-2-iodo-4,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C11H14INO4 and its molecular weight is 351.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14INO4

Molecular Weight

351.14 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-iodo-4,5-dimethoxybenzamide

InChI

InChI=1S/C11H14INO4/c1-16-9-5-7(11(15)13-3-4-14)8(12)6-10(9)17-2/h5-6,14H,3-4H2,1-2H3,(H,13,15)

InChI Key

ZRMVIXVAKQKSGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCCO)I)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiBH4 (63 mg, 3 mmol) was added to a stirred solution of ethyl 2-(2-iodo-4,5-dimethoxybenzamido)acetate (379 mg, 1 mmol) in THF (2 mL) at −10° C. The reaction was stirred for 5 min then methanol (0.22 mL) was added dropwise. The reaction mixture was warmed to room temperature, stirred for 30 minutes and quenched by addition of water. The THF was removed under reduced pressure and the aqueous residue was thoroughly extracted with DCM. The combined organic phases were washed with brine, dried over sodium sulphate and evaporated to give the crude product which was purified by re-crystallization from EtOAc and hexane to give N-(2-hydroxyethyl)-2-iodo-4,5-dimethoxybenzamide (280 mg, 80%) LC-MS (ES-API); rt 7.60 min; m/z calculated for C11H14NO4 [M+H]+ 352.0, found 352.0.
Name
Quantity
63 mg
Type
reactant
Reaction Step One
Name
ethyl 2-(2-iodo-4,5-dimethoxybenzamido)acetate
Quantity
379 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.